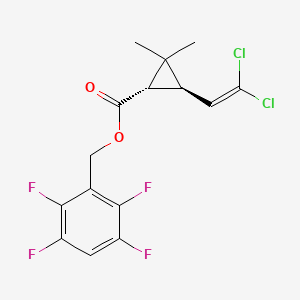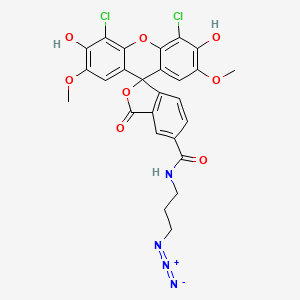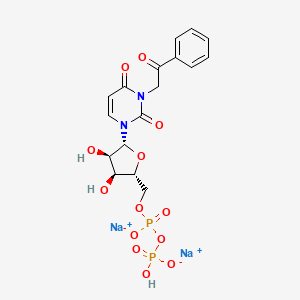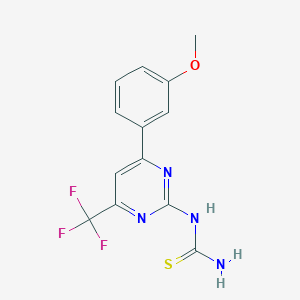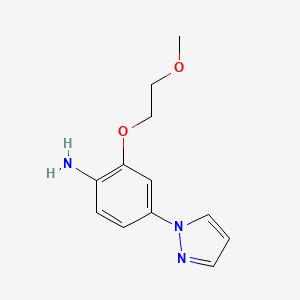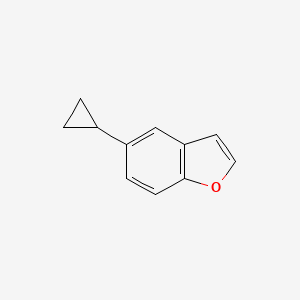
2-Isobutoxy-4-pyrazol-1-yl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutoxy-4-pyrazol-1-yl-phenylamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 2-Isobutoxy-4-pyrazol-1-yl-phenylamine typically involves the reaction of 4-chloro-2-isobutoxyphenylamine with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
2-Isobutoxy-4-pyrazol-1-yl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Applications De Recherche Scientifique
2-Isobutoxy-4-pyrazol-1-yl-phenylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Isobutoxy-4-pyrazol-1-yl-phenylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Isobutoxy-4-pyrazol-1-yl-phenylamine can be compared with other similar compounds, such as:
4-Isobutoxy-2-pyrazol-1-yl-phenylamine: Similar structure but different substitution pattern, leading to different biological activities.
2-Isobutoxy-4-pyrazol-1-yl-benzene: Lacks the amine group, resulting in different chemical reactivity and applications.
4-Isobutoxy-2-pyrazol-1-yl-aniline: Contains an additional amino group, which may enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both isobutoxy and pyrazol-1-yl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-(2-methylpropoxy)-4-pyrazol-1-ylaniline |
InChI |
InChI=1S/C13H17N3O/c1-10(2)9-17-13-8-11(4-5-12(13)14)16-7-3-6-15-16/h3-8,10H,9,14H2,1-2H3 |
Clé InChI |
BSHDHPZTMKXNCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=CC(=C1)N2C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)

